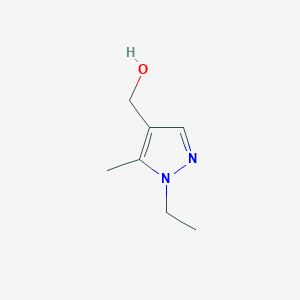
3-(Cyclopentyloxy)benzaldehyde
Übersicht
Beschreibung
3-(Cyclopentyloxy)benzaldehyde is a commonly used organic compound. It has a molecular weight of 190.24 . The IUPAC name for this compound is 3-(cyclopentyloxy)benzaldehyde .
Molecular Structure Analysis
The InChI code for 3-(Cyclopentyloxy)benzaldehyde is1S/C12H14O2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
3-(Cyclopentyloxy)benzaldehyde is a liquid at room temperature .Wissenschaftliche Forschungsanwendungen
1. Development of PDE IV Inhibitors
The development of 3-(cyclopentyloxy)-N-(3,5-dichloropyrid-4-yl)-4-methoxybenzamide, a PDE IV inhibitor, involved process development for industrial-scale synthesis. This compound, related to 3-(Cyclopentyloxy)benzaldehyde, was synthesized in kilogram quantities for clinical evaluation, with improved reaction conditions for safety, economics, and environmental impact (Charles et al., 1998).
2. Green Chemistry in Education
3-(Cyclopentyloxy)benzaldehyde-related compounds have been used in educational contexts. An undergraduate project used ionic liquids as solvents and catalysts in Knoevenagel condensation between benzaldehyde and malononitrile, demonstrating innovative ideas in chemical research and green chemistry (Verdía et al., 2017).
3. Metal-Organic Frameworks and Catalysis
Research on metal-organic frameworks (MOFs) highlighted their catalytic properties, specifically the liquid phase cyanosilylation of benzaldehyde, a reaction related to 3-(Cyclopentyloxy)benzaldehyde. The study focused on the activation of benzaldehyde for this process, achieving high selectivity and yield (Schlichte et al., 2004).
4. Oxidation of Benzyl Alcohol
Research on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde revealed enhanced oxidative properties and high selectivity in benzaldehyde production, a process relevant to the study of benzaldehyde derivatives (Sharma et al., 2012).
5. Asymmetric Hydrocyanation of Aldehydes
Cyclic dipeptides were evaluated as catalysts for the asymmetric hydrocyanation of benzaldehyde and its derivatives. The study found certain dipeptides to be effective catalysts, providing insights into the reactivity of aldehydes similar to 3-(Cyclopentyloxy)
benzaldehyde (Jackson et al., 1988).
6. Enzyme Catalyzed Asymmetric C–C-Bond Formation
Benzaldehyde lyase was studied for its ability to catalyze the formation and cleavage of benzoin derivatives, which are structurally related to 3-(Cyclopentyloxy)benzaldehyde. This research provided valuable insights into enzyme catalysis for asymmetric synthesis (Kühl et al., 2007).
7. Facile Synthesis of Organic Compounds
Research on the Wittig reactions of benzaldehydes demonstrated the potential for facile synthesis of organic compounds like 3-(Cyclopentyloxy)benzaldehyde. This study provided insights into methods for the efficient production of similar compounds (Thiemann et al., 2016).
8. Catalytic Oxidation of Alcohols
Research on the catalytic oxidation of benzyl alcohol to benzaldehyde using NiFe2O4 nanoparticles revealed efficient conversion rates and high selectivity, shedding light on potential catalysts for reactions involving benzaldehyde derivatives (Iraqui et al., 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-cyclopentyloxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-9-10-4-3-7-12(8-10)14-11-5-1-2-6-11/h3-4,7-9,11H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWUQYSHWTLWESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356144 | |
| Record name | 3-(cyclopentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclopentyloxy)benzaldehyde | |
CAS RN |
273722-75-1 | |
| Record name | 3-(cyclopentyloxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90356144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(cyclopentyloxy)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![4-(5-Phenyl-[1,2,3]triazol-1-yl)-phenylamine](/img/structure/B1347445.png)

![4H-Pyrido[1,2-a]pyrimidine-3-carboxaldehyde, 4-oxo-2-(1-pyrrolidinyl)-](/img/structure/B1347449.png)

![{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid](/img/structure/B1347458.png)
![Methyl 4-[(4-nitrobenzyl)oxy]benzoate](/img/structure/B1347464.png)

![4-Methyl-5-(2-methyl-1H-indol-3-ylmethyl)-2,4-dihydro-[1,2,4]triazole-3-thione](/img/structure/B1347473.png)